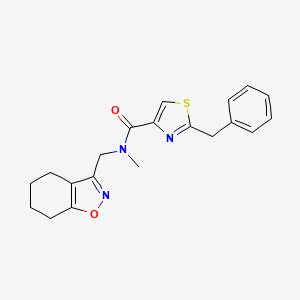

![molecular formula C21H35N5O B5518452 N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)

N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex diazepine derivatives involves multiple steps, including intramolecular cyclocondensation and N-[11C]methylation. For example, a study by Wang et al. (2018) described the synthesis of a related compound, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, through a multi-step process yielding a radiochemical purity of >99% (Wang et al., 2018). This process underscores the complexity and precision required in synthesizing such molecules.

Molecular Structure Analysis

The molecular structure of diazepine derivatives is characterized by their heterocyclic components, which play a crucial role in their chemical behavior and potential applications. Structural elucidation techniques, including NMR spectroscopy and crystallography, are essential for confirming the molecular configuration. Studies on similar compounds, such as the research chemical 3,5-AB-CHMFUPPYCA, have employed these techniques to determine the precise molecular structure, demonstrating the critical role of structural analysis in understanding these compounds' properties (McLaughlin et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide and related compounds involves various reactions, including cyclocondensation and aminomethylation. These reactions are pivotal in modifying the molecular structure to achieve desired chemical properties and biological activities. For instance, the formation of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives through a one-pot pseudo-five-component synthesis illustrates the compound's versatility in chemical transformations (Shaabani et al., 2008).

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

The compound N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide belongs to a class of chemicals that have been the subject of various synthetic methodologies. For example, Costanzo et al. (1990) described the synthesis of bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]-diazepines, highlighting the chemical versatility of this class (Costanzo et al., 1990). Dzedulionytė et al. (2022) introduced a general approach towards the synthesis of related compounds, demonstrating the regioselective strategy in synthesizing these heterocyclic compounds (Dzedulionytė et al., 2022).

Potential Therapeutic Applications

Research into the therapeutic potential of related compounds includes the work of Medhurst et al. (2007), who investigated structurally novel histamine H3 receptor antagonists, which could have implications in dementia and neuropathic pain treatment (Medhurst et al., 2007).

Pharmacological Properties

The pharmacological properties of this class of compounds have been explored in various studies. For instance, Savelli et al. (1987) investigated the effects of related compounds on exploratory activity, motor coordination, and other pharmacological activities in mice (Savelli et al., 1987).

Radiochemical Applications

The compound's derivatives have also been studied in the context of radiochemistry. Wang et al. (2018) synthesized a PET agent for imaging of IRAK4 enzyme in neuroinflammation, showcasing the application of these compounds in advanced imaging techniques (Wang et al., 2018).

Antimicrobial and Antifungal Activities

Further, compounds in this class have been evaluated for antimicrobial and antifungal activities. Hafez et al. (2015) synthesized polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, assessing their antibacterial and antifungal activities (Hafez et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-[(5-cyclohexyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O/c1-24-11-6-5-10-20(24)21(27)22-15-17-14-19-16-25(12-7-13-26(19)23-17)18-8-3-2-4-9-18/h14,18,20H,2-13,15-16H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSAJUPZMRCOGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)NCC2=NN3CCCN(CC3=C2)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]thieno[2,3-g]azocine](/img/structure/B5518375.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5518386.png)

![methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5518392.png)

![3-(1H-benzimidazol-1-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5518399.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5518404.png)

![2-(1-pyrrolidinyl)bicyclo[3.3.1]non-9-yl acetate hydrochloride](/img/structure/B5518407.png)

![2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5518420.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide](/img/structure/B5518431.png)

![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)

![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)

![N-methyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5518453.png)

![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)